molecular formula C10H5Br4NO2 B14202484 1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester CAS No. 918530-05-9

1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester

Cat. No.: B14202484
CAS No.: 918530-05-9
M. Wt: 490.77 g/mol
InChI Key: HCDHPJKIBZKTKY-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester involves several steps. One common method includes the esterification of indole-5-carboxylic acid . The reaction typically requires the presence of a catalyst and specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s tetrabromo substitution may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

1H-Indole-1-carboxylic acid, 2,3,5,6-tetrabromo-, methyl ester can be compared with other indole derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

918530-05-9

Molecular Formula

C10H5Br4NO2

Molecular Weight

490.77 g/mol

IUPAC Name

methyl 2,3,5,6-tetrabromoindole-1-carboxylate

InChI

InChI=1S/C10H5Br4NO2/c1-17-10(16)15-7-3-6(12)5(11)2-4(7)8(13)9(15)14/h2-3H,1H3

InChI Key

HCDHPJKIBZKTKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br

Origin of Product

United States

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